Sulfoaildenafil, also known as thioaildenafil, is a synthetic compound that serves as a structural analog of sildenafil, commonly known as Viagra. It was first reported in scientific literature in 2005 and has garnered attention for its potential use as a phosphodiesterase type 5 inhibitor. Despite its structural similarities to sildenafil, sulfoaildenafil has not received approval from any health regulatory agency and is often found as an adulterant in various herbal sexual enhancement products marketed as "natural" supplements. Its presence in these products raises significant health concerns due to the lack of formal testing regarding its safety and efficacy in humans .
Sulfoaildenafil is classified as a phosphodiesterase type 5 inhibitor. This classification is based on its ability to inhibit the enzyme phosphodiesterase type 5, which is involved in the regulation of blood flow and erectile function. The compound's structural similarity to sildenafil allows it to potentially exhibit similar pharmacological effects, although its safety profile remains largely untested .
The synthesis of sulfoaildenafil involves several chemical processes that have been documented in various studies. One notable method includes the use of liquid chromatography coupled with mass spectrometry for the detection and characterization of this compound in bulk materials suspected of containing adulterants. This analytical approach allows for the separation and identification of sulfoaildenafil among other compounds .
The molecular structure of sulfoaildenafil can be described using its chemical formula . The compound exhibits a complex arrangement of atoms that contributes to its biological activity.
Sulfoaildenafil undergoes various chemical reactions typical of phosphodiesterase type 5 inhibitors. Its interactions with biological systems primarily involve binding to the phosphodiesterase type 5 enzyme.
The mechanism by which sulfoaildenafil exerts its effects is similar to that of sildenafil. By inhibiting phosphodiesterase type 5, it increases the levels of cyclic guanosine monophosphate within smooth muscle cells, leading to vasodilation and increased blood flow.
Sulfoaildenafil exhibits several physical and chemical properties relevant to its classification as a synthetic drug.
While sulfoaildenafil has not been formally approved for medical use, its detection in dietary supplements highlights significant concerns regarding consumer safety. The compound's potential applications are primarily academic or research-based at this stage.
The development of phosphodiesterase type 5 (PDE5) inhibitor analogs arose concurrently with the commercial success of FDA-approved drugs like sildenafil (Viagra®) in the late 1990s. Patent protections and prescription requirements created economic and accessibility barriers, driving demand for cheaper, unregulated alternatives. By the early 2000s, illicit manufacturers began synthesizing structurally modified analogs of sildenafil to circumvent drug regulations and avoid detection in routine screenings. These analogs retained the core pharmacological activity of PDE5 inhibition but were marketed deceptively as "all-natural" sexual enhancement supplements. The first documented sulfoaildenafil (referred to initially as thioaildenafil) appeared in 2005, as disclosed in a patent application (WO 2005058899), positioning it among the earliest designer PDE5 analogs identified in consumer products [7]. This marked the beginning of a continuous chemical arms race, with regulators identifying over 75 distinct PDE5 inhibitor analogs in dietary supplements by 2020 [8] [6].
Table 1: Timeline of Key PDE5 Inhibitor Analog Identification in Supplements
Year | Compound Identified | Detection Context | Regulatory Response |
---|---|---|---|
2003 | Hongdenafil (Acetildenafil) | Herbal capsules (Asia/Europe) | FDA Public Notification (2004) |
2005 | Sulfoaildenafil | Patent disclosure (WO 2005058899) | FDA Import Alert (2009) |
2011 | Carbodenafil | Premixed powders (South Korea) | MFDS Safety Bulletin (2011) |
2017 | Hydroxyhomosildenafil | Liquid herbal extracts (USA) | FDA Warning Letter (2018) |
2020 | Dithiopropylcarbodenafil | Pre-commercialization powder (Global) | EU Rapid Alert System Notification (2020) |
Sildenafil’s core structure comprises a pyrazolopyrimidinone pharmacophore, a phenylsulfonamide scaffold, and a piperazine moiety, optimized for PDE5 binding affinity and selectivity [2] [5]. Illicit analogs exploit strategic modifications to this framework:
Table 2: Structural Comparison of Sildenafil and Key Thioketone Analogs
Compound | Core Modification | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Sildenafil | Parent structure (C4 carbonyl) | C₂₂H₃₀N₆O₄S | 474.58 |
Sulfoaildenafil | C4 thiocarbonyl + dimethylpiperazine | C₂₃H₃₂N₆O₃S₂ | 504.67 |
Dithiodesmethylcarbodenafil | Thiocarbonyl + carboxamide linker + desmethyl | C₂₄H₃₀N₆O₄S₂ | 530.67 |
Dithiopropylcarbodenafil | Thiocarbonyl + carboxamide + thiopropyl | C₂₆H₃₄N₆O₄S₂ | 558.72 |
Adulteration with sulfoaildenafil and analogous PDE5 inhibitors spans global markets, facilitated by online sales and inconsistent regulatory enforcement:
Table 3: Regional Prevalence of Sulfoaildenafil in Adulterated Supplements
Region | Sample Period | Products Screened | Sulfoaildenafil Detection Rate | Common Product Forms |
---|---|---|---|---|
European Union | 2018–2023 | 950 | 4.6% (44 notifications) | Capsules, tablets |
United States | 2010–2022 | 2,300 | 3.1% (72 FDA warnings) | Liquids, capsules |
South Korea | 2015–2020 | 1,200 | 11.2% (135 cases) | Powders, instant coffees |
Southeast Asia | 2019–2021 | 500 | 18.4% (92 cases) | Herbal teas, oral suspensions |
The persistent detection of sulfoaildenafil underscores critical challenges in supplement regulation: inadequate pre-market testing, sophisticated chemical evasion tactics, and consumer demand for "natural" alternatives to prescription drugs. Continuous analytical innovation (e.g., NMR-based structural elucidation and non-targeted LC-MS screening) remains essential for identifying emerging analogs in the global supply chain [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7